

Technical Guide: Isopropoxy-Substituted Bromobenzene Derivatives

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Compound of Interest

Compound Name: *1,5-Dibromo-3-fluoro-2-isopropoxybenzene*

CAS No.: 2404733-61-3

Cat. No.: B6293354

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Executive Summary

Isopropoxy-substituted bromobenzenes are critical pharmacophores in modern drug discovery. They serve as lipophilic, metabolically distinct alternatives to methoxy-arenes. The isopropyl group (

) introduces steric bulk and alters the metabolic soft spot of the ether linkage, often shielding the oxygen from rapid CYP450-mediated O-dealkylation.

However, sourcing and utilizing these intermediates requires vigilance. A common nomenclature trap exists between isopropoxy (ether) and isopropyl (alkyl) derivatives, leading to costly procurement errors. Furthermore, the synthesis of these ethers is prone to specific side reactions (E2 elimination) that leave residual phenolic impurities—potent poisons for downstream palladium-catalyzed cross-couplings.

This guide provides a technical roadmap for identifying, sourcing, and utilizing these derivatives with high fidelity.

Part 1: Structural Identification & The "Nomenclature Trap"

Before initiating any synthesis, you must verify the CAS registry number. A frequent error in database searching is confusing the ether (isopropoxy) with the alkyl (isopropyl/cumene) derivative.

Target Isomers & Specifications

Isomer	Systematic Name	Common Name	CAS No.[1][2] [3][4][5]	Key Feature
Para	1-Bromo-4-isopropoxybenzene	4-Bromophenyl isopropyl ether	6967-88-0	Most common linear extender.
Meta	1-Bromo-3-isopropoxybenzene	3-Bromophenyl isopropyl ether	131738-73-3	Used for nonlinear scaffold geometry.
Ortho	1-Bromo-2-isopropoxybenzene	2-Bromophenyl isopropyl ether	701-07-5	Sterically congested; slower coupling rates.

“

CRITICAL WARNING: Do NOT confuse 1-Bromo-4-isopropoxybenzene (CAS 6967-88-0) with 1-Bromo-4-isopropylbenzene (CAS 586-61-8). The latter is a cumene derivative (C-C bond) and lacks the ether oxygen, rendering it useless for H-bond acceptor applications.

Part 2: Synthesis & Impurity Profiling

Understanding the synthesis of your raw material is the only way to predict its impurity profile. These compounds are almost exclusively manufactured via Williamson Ether Synthesis.

The Synthetic Pathway & The E2 Competition

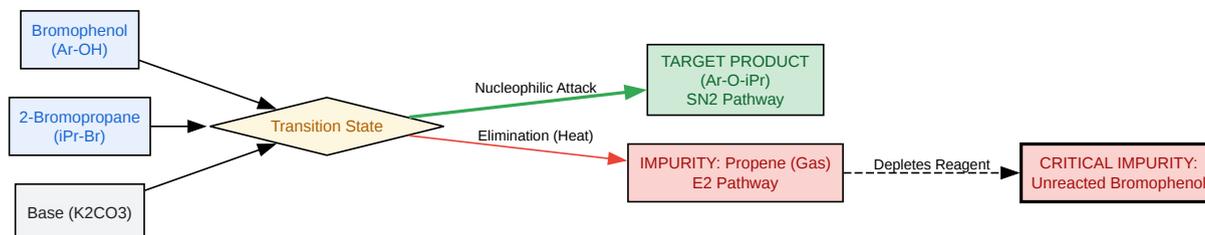
The reaction involves treating a bromophenol with an isopropyl halide (2-bromopropane or 2-iodopropane) and a base (typically

or

).

- The Problem: Isopropyl halides are secondary alkyl halides. Under basic conditions at elevated temperatures, they undergo a competition between substitution (forming the desired ether) and E2 elimination (forming propene gas).
- The Consequence: The elimination consumes the alkylating agent. If the manufacturer does not use a significant excess of isopropyl halide, the reaction stops before completion, leaving unreacted bromophenol.

Visualizing the Reaction Vector



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Figure 1: The competitive landscape of Williamson Ether Synthesis for secondary halides. Note that E2 elimination depletes the alkylating agent, often leaving unreacted phenol in the final mixture.

Supplier Quality Attributes (SQA)

When validating a supplier, request a Certificate of Analysis (CoA) that explicitly addresses the following:

Attribute	Specification	Why it matters?
Purity (GC)	> 98.0%	Standard baseline.
Phenolic Content	< 0.5%	Critical. Free phenols (acidic protons) quench organometallic reagents (Grignard/Lithium) and coordinate to Pd catalysts, shutting down cross-coupling cycles.
Water Content	< 0.1%	Hygroscopic bases () used in synthesis can leave residual moisture, hydrolyzing boronic esters in the next step.
Appearance	Clear Liquid	Yellowing indicates oxidation of trace phenols to quinones.

Part 3: Application Protocol (Suzuki-Miyaura Coupling)

The primary utility of isopropoxy bromobenzenes is as an electrophile in Suzuki coupling. The electron-donating isopropoxy group makes the C-Br bond electron-rich, slightly increasing the energy barrier for oxidative addition compared to electron-deficient systems.

Optimized Protocol for Electron-Rich Aryl Bromides

Rationale: Standard

often fails or reacts slowly with electron-rich bromides due to poor oxidative addition rates. We utilize a pre-catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos or XPhos) to facilitate this step.

Materials:

- Electrophile: 1-Bromo-4-isopropoxybenzene (1.0 equiv)

- Nucleophile: Aryl Boronic Acid (1.2 equiv)

- Catalyst:

(3 mol%) or

+ SPhos.

- Base:

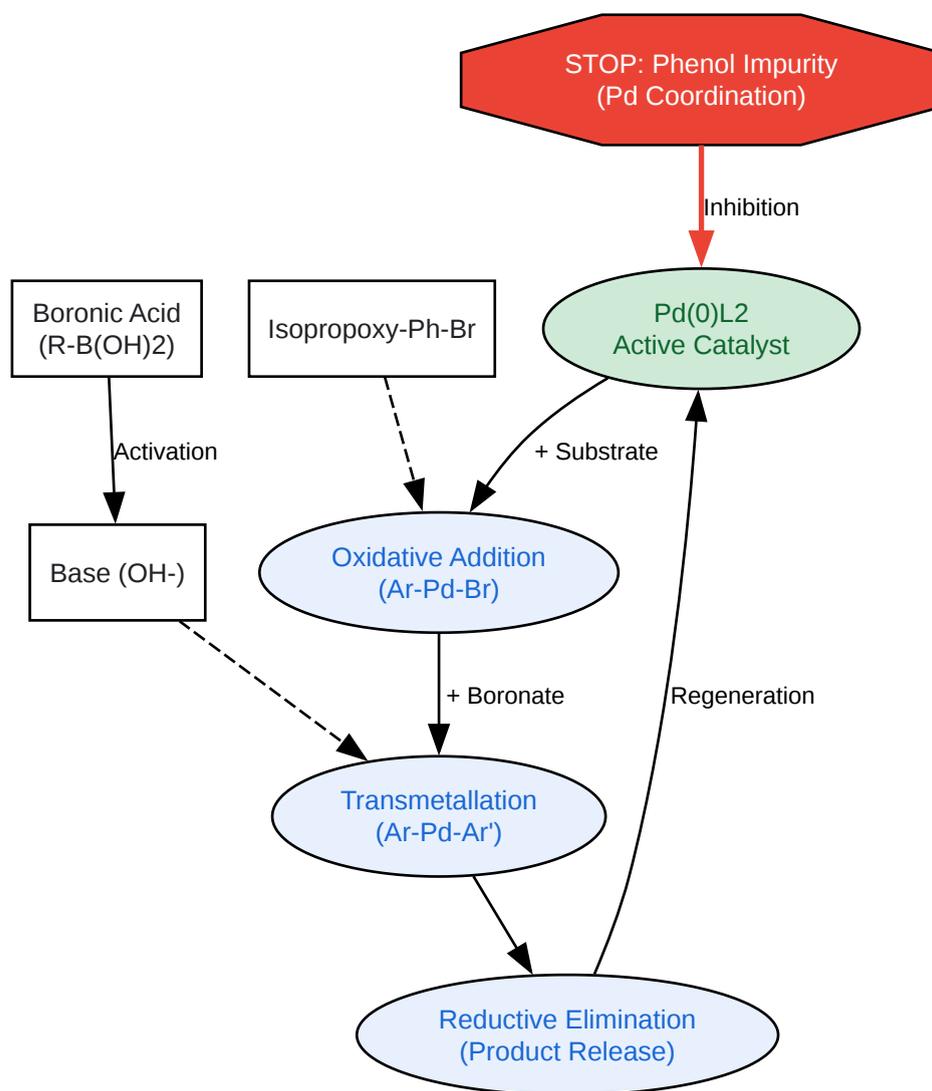
(2.0 equiv, 2M aqueous solution)

- Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

- System Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow.
- Charge Solids: Add the boronic acid, Pd catalyst, and base (if using solid base like).
- Solvent & Substrate: Add degassed 1,4-Dioxane, followed by the liquid 1-Bromo-4-isopropoxybenzene via syringe.
- Activation: Heat the mixture to 80–90°C.
 - Note: Do not exceed 100°C if using boronic esters sensitive to protodeboronation, though the isopropoxy group is stable.
- Monitoring: Monitor via HPLC/UPLC at 254 nm.
 - Target: Disappearance of the bromide peak.
 - Watch for: Homocoupling of the boronic acid (indicates oxidation/oxygen leak).
- Workup: Cool to RT, filter through Celite (to remove Pd black), dilute with EtOAc, and wash with water/brine.

Coupling Mechanism & Troubleshooting



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Figure 2: The Suzuki Catalytic Cycle. Note the inhibition pathway where residual phenol from the starting material can sequester the Pd(0) species.

Part 4: Sourcing & Supply Chain Strategy

When requesting quotes or ordering, do not rely solely on the chemical name. Use the following specification block to ensure technical compliance.

Copy-Paste Specification for Suppliers:

“

*Product: 1-Bromo-4-isopropoxybenzene CAS: 6967-88-0 Grade: Synthesis Grade (>98%)
Impurity Limit: 4-Bromophenol < 0.5% (Must be confirmed by GC or HPLC) Water Content: < 0.1% (Karl Fischer) Packaging: Inert atmosphere (Argon/Nitrogen) preferred to prevent hydrolysis or oxidation.*

Recommended Verification Method (In-House)

Upon receipt of the material, run a simple TLC (Thin Layer Chromatography):

- Mobile Phase: 10% EtOAc in Hexanes.
- Stain:

or UV.
- Observation: The ether product will have a high R_f (~0.7-0.8). Any spot near the baseline (R_f < 0.2) indicates residual bromophenol. If observed, perform a basic wash (1M NaOH) and extraction before using the material in sensitive catalytic reactions.

References

- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 81696, 1-Bromo-4-isopropoxybenzene. Retrieved from [\[Link\]](#)
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